molecular formula C₃₄H₆₃ClN₂O₆S  ·HCl B1141376 Clindamycin 3-Palmitate Hydrochloride CAS No. 30747-19-4

Clindamycin 3-Palmitate Hydrochloride

Número de catálogo: B1141376
Número CAS: 30747-19-4
Peso molecular: 663.393646
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Clindamycin 3-Palmitate Hydrochloride is a water-soluble hydrochloride salt of the ester of clindamycin and palmitic acid. It is a semi-synthetic antibiotic derived from lincomycin, which is produced by the bacterium Streptomyces lincolnensis. This compound is primarily used in the treatment of bacterial infections, particularly those caused by anaerobic bacteria and some protozoal infections .

Métodos De Preparación

The preparation of Clindamycin 3-Palmitate Hydrochloride involves several steps:

Industrial production methods involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as column chromatography and recrystallization are used to purify the compound .

Aplicaciones Científicas De Investigación

Therapeutic Applications

The primary therapeutic applications of Clindamycin 3-Palmitate Hydrochloride include:

  • Infections : It is indicated for the treatment of serious infections caused by susceptible anaerobic bacteria, including:
    • Respiratory Infections : Effective against lung infections such as empyema and anaerobic pneumonia.
    • Skin and Soft Tissue Infections : Utilized for treating abscesses and cellulitis.
    • Gynecological Infections : Used in cases of bacterial vaginosis and pelvic inflammatory disease.
    • Bone and Joint Infections : Indicated for osteomyelitis and septic arthritis .
  • Pediatric Use : Due to its formulation, this compound is particularly beneficial for pediatric patients. It is often prescribed in oral solution form to treat serious bacterial infections in children, including those affecting the respiratory tract and skin .
  • Prophylaxis : Clindamycin is also used as prophylactic treatment to prevent endocarditis in patients at risk, particularly before dental procedures .

Case Studies and Clinical Evidence

Several studies highlight the efficacy of this compound in various clinical scenarios:

  • Diabetic Foot Infections : A study comparing clindamycin with cephalexin showed similar rates of clinical cure (approximately 90%) in patients with non-limb-threatening diabetic foot infections. This evidence supports the use of clindamycin as a viable alternative in this patient population .
  • Chronic Sinusitis : Clindamycin has been evaluated as a treatment option for chronic sinusitis caused by anaerobic bacteria, demonstrating significant efficacy compared to other antibiotics .
  • Postoperative Infection Prevention : Research indicates that clindamycin administered perioperatively significantly reduces the rate of postoperative infections compared to placebo, highlighting its role in surgical prophylaxis .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • After administration, peak serum concentrations are reached within one hour.
  • Steady-state concentrations are achieved after multiple doses, indicating predictable absorption and bioavailability .

Safety Profile and Considerations

While Clindamycin is generally well-tolerated, there are notable safety considerations:

  • Clostridioides difficile Infection : The use of clindamycin has been associated with an increased risk of C. difficile-associated diarrhea, which can range from mild to severe colitis .
  • Allergic Reactions : Like other antibiotics, clindamycin can cause allergic reactions; thus, a thorough patient history should be taken before prescribing.

Mecanismo De Acción

Clindamycin 3-Palmitate Hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides during translation . This action is similar to that of macrolide antibiotics. The molecular targets include the ribosomal RNA and associated proteins .

Propiedades

Número CAS

30747-19-4

Fórmula molecular

C₃₄H₆₃ClN₂O₆S ·HCl

Peso molecular

663.393646

Sinónimos

(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(1-methyl-4-propyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 3-Hexadecanoate Hydrochloride; 

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.